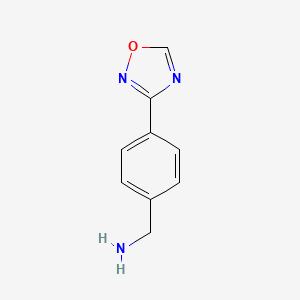

(4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine

Description

Properties

IUPAC Name |

[4-(1,2,4-oxadiazol-3-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-5-7-1-3-8(4-2-7)9-11-6-13-12-9/h1-4,6H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRTGDVLIPISYLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C2=NOC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Validation and Analytical Characterization of (4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine

A Technical Guide for Medicinal Chemistry Applications

Executive Summary & Strategic Context

In the landscape of modern drug discovery, the 1,2,4-oxadiazole ring serves as a critical bioisostere for esters and amides, offering improved metabolic stability and lipophilicity profiles. The molecule (4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine represents a bifunctional scaffold: it contains a pharmacophore-relevant heterocycle and a primary amine "handle" for further diversification (e.g., amide coupling, reductive amination).

This guide provides a rigorous framework for the structure elucidation of this specific compound. Unlike generic characterization, we focus on the causality of spectral features —specifically distinguishing the regiochemistry of the 1,2,4-oxadiazole ring (3-aryl vs. 5-aryl isomers) and validating the integrity of the sensitive benzylamine moiety.

Synthetic Origins & Impurity Profiling

To accurately elucidate the structure, one must understand the genesis of the sample. The synthesis dictates the impurity profile and potential regioisomers.

The Synthetic Logic

The most robust route to 3-aryl-1,2,4-oxadiazoles involves the reaction of an amidoxime with an orthoformate or formic acid equivalent (since the C5 position is unsubstituted).

Key Synthetic Pathway:

-

Precursor: 4-(Aminomethyl)benzonitrile (often N-protected).

-

Intermediate: Conversion to the Amidoxime using hydroxylamine.

-

Cyclization: Condensation with a C1 source (e.g., triethyl orthoformate) to close the ring.

-

Deprotection: Removal of the amine protecting group (if used).

Visualization: Synthesis & Analytical Checkpoints

Figure 1: Synthetic workflow highlighting critical analytical checkpoints for structural verification.

Analytical Framework: The "Evidence of Structure"

The core challenge is proving the 1,2,4-regiochemistry and the unsubstituted C5 position .

Nuclear Magnetic Resonance (NMR) Strategy

NMR is the primary tool for confirming the oxadiazole ring formation.

Solvent Selection: DMSO-d6 is recommended over CDCl

H NMR: The "Smoking Gun" (C5-H)

The most critical diagnostic peak is the proton at the C5 position of the oxadiazole ring.

-

Prediction: A sharp singlet appearing very far downfield.

-

Range:

9.5 – 9.7 ppm (DMSO-d6). -

Logic: This proton is flanked by both Nitrogen and Oxygen in an aromatic system, causing extreme deshielding. Absence of this peak implies failure of cyclization (open amidoxime) or substitution at C5.

H NMR: The Benzylamine System

-

Benzylic CH

: A singlet (or doublet if coupled to NH -

Aromatic Ring: An AA'BB' system (two doublets) characteristic of para-substitution.

~7.5 (d) and 8.0 (d) ppm. The protons ortho to the oxadiazole are more deshielded due to the electron-withdrawing nature of the heterocycle.

C NMR & 2D Correlations (HMBC)

To rigorously prove the Phenyl-Oxadiazole connectivity (C1 of phenyl to C3 of oxadiazole), HMBC (Heteronuclear Multiple Bond Correlation) is required.

Key HMBC Correlations:

-

Phenyl H-2/6

Oxadiazole C-3 : This connects the ring to the substituent. -

Oxadiazole H-5

Oxadiazole C-3 : This confirms the internal structure of the heterocycle.

Visualization: HMBC Connectivity Logic

Figure 2: HMBC Correlation Map. The correlation between Phenyl protons and Oxadiazole C-3 is the definitive proof of regiochemistry.

Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition, but the fragmentation pattern provides structural insight.

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (

). -

Calculated Mass: C

H -

Fragmentation Pattern (MS/MS):

-

Loss of NH

: -

Retro-1,3-Dipolar Cycloaddition (RCA): The 1,2,4-oxadiazole ring is prone to fragmentation yielding the nitrile cation (R-C

N

-

Infrared Spectroscopy (IR)

While less specific than NMR, IR provides a quick "fingerprint" check.

-

Primary Amine: Doublet at ~3300–3400 cm

(N-H stretch). -

C=N Stretch: Distinct band at ~1590–1620 cm

(Oxadiazole ring). -

Absence of C

N: Confirming full conversion of the nitrile precursor (unless the nitrile is a fragment in MS).

Data Summary Table

| Feature | Method | Expected Value / Range | Structural Implication |

| Oxadiazole H-5 | Confirms 1,2,4-oxadiazole ring closure (unsubstituted C5). | ||

| Benzylic CH | Confirms intact methylene linker. | ||

| Amine NH | Broad singlet (variable) | Presence of free base amine. | |

| Oxadiazole C-5 | Highly deshielded carbon between O and N. | ||

| Oxadiazole C-3 | Quaternary carbon attached to phenyl ring. | ||

| Molecular Ion | HRMS (ESI+) | Confirms formula C | |

| IR Bands | FT-IR (ATR) | ~3350 cm | Functional group validation. |

Detailed Experimental Protocols

Protocol A: NMR Sample Preparation & Acquisition

To ensure reproducibility and minimize exchange broadening of the amine protons.

-

Mass: Weigh 5–10 mg of the solid sample into a clean vial.

-

Solvent: Add 0.6 mL of DMSO-d6 (99.9% D). Note: CDCl

may be used, but the H-5 peak will shift upfield to ~8.8 ppm, and amine protons may broaden significantly. -

Transfer: Filter the solution through a cotton plug into a precision NMR tube to remove suspended solids (which cause line broadening).

-

Acquisition:

-

Run standard proton (16 scans).

-

Run

C (minimum 512 scans for quaternary carbon detection). -

Crucial: Run HMBC (optimized for

Hz) to visualize long-range couplings.

-

Protocol B: LC-MS Purity & Identity Check

-

Dilution: Dissolve sample in 50:50 Acetonitrile:Water to a concentration of 0.1 mg/mL.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 1.8 µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 5 minutes.

-

Detection: UV at 254 nm (aromatic) and ESI+ MS scan (100–500 Da).

-

Criteria: Single peak in UV >95% area; Mass spectrum under the peak must show dominant

176.1.

References

-

Pace, A., & Buscemi, S. (2017). The 1,2,4-Oxadiazole Ring: A Versatile Scaffold in Medicinal Chemistry. Current Medicinal Chemistry .

-

Jakopin, Ž. (2018). Synthesis of 3,5-disubstituted-1,2,4-oxadiazoles. Tetrahedron Letters , 59(46), 4069-4089. (Review of synthetic methods and spectral properties).

- Olesen, P. H. (2005). The use of bioisosteres in drug design: The 1,2,4-oxadiazole ring. Current Opinion in Drug Discovery & Development. (Discusses metabolic stability and physicochemical properties).

-

Claramunt, R. M., et al. (2006). The structure of 3,5-disubstituted 1,2,4-oxadiazoles: A combined 13C and 15N NMR and GIAO-DFT study. Magnetic Resonance in Chemistry . (Authoritative source for NMR shifts of the oxadiazole core).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for general fragmentation and NMR interpretation).

Sources

Technical Guide: Synthesis of (4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine

Executive Summary

This guide details the synthesis of (4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine , a critical pharmacophore often utilized as a bioisostere for esters and amides in drug discovery.[1] The 1,2,4-oxadiazole ring offers improved metabolic stability and lipophilicity compared to its carbonyl counterparts.

The protocol outlined below prioritizes chemoselectivity and scalability . Unlike academic preparations that might ignore functional group interference, this route utilizes a robust Boc-protection strategy to preserve the primary amine, followed by a triethyl orthoformate (TEOF) cyclization to construct the 5-unsubstituted oxadiazole core.

Retrosynthetic Analysis

To design a self-validating protocol, we must deconstruct the target molecule to stable, commercially available precursors.

Strategic Disconnection:

-

C–N Disconnection: The primary amine is labile and nucleophilic. It must be masked (Protected) early to prevent interference during the dipole formation.[1]

-

Heterocycle Disconnection: The 1,2,4-oxadiazole ring is best assembled via the condensation of an amidoxime with a carboxylic acid equivalent . For the 5-H derivative, triethyl orthoformate serves as the one-carbon source.

-

Precursor Selection: 4-(Aminomethyl)benzonitrile is the ideal starting material, providing both the benzylamine handle and the nitrile required for amidoxime generation.

Figure 1: Retrosynthetic logic flow from target to commercial starting material.[1]

Detailed Experimental Protocol

Stage 1: Chemoselective N-Boc Protection

Objective: Protect the highly reactive benzylamine to prevent self-condensation or interference during the amidoxime formation.

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| 4-(Aminomethyl)benzonitrile | 1.0 | Substrate |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 | Protecting Group |

| Triethylamine (Et₃N) | 1.5 | Base |

| Dichloromethane (DCM) | Solvent | Medium (0.2 M) |[1]

Procedure:

-

Dissolve 4-(aminomethyl)benzonitrile in DCM at 0°C (ice bath).

-

Add Et₃N dropwise.

-

Add Boc₂O (dissolved in minimal DCM) slowly to control CO₂ evolution.[1]

-

Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

Validation: TLC (Hexane:EtOAc 3:1) should show disappearance of the polar amine spot.

-

Workup: Wash with 1M HCl (to remove unreacted amine/base), then Brine. Dry over MgSO₄ and concentrate.

-

Yield Expectation: >95% (White solid).[1]

-

Stage 2: Amidoxime Generation (The "Warhead")

Objective: Convert the nitrile into an amidoxime functionality. Critical Safety Note: Hydroxylamine residues are potentially explosive upon heating. Ensure thorough workup.

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| N-Boc-4-(aminomethyl)benzonitrile | 1.0 | Substrate |

| Hydroxylamine HCl (NH₂OH·HCl) | 3.0 | Reagent |

| Potassium Carbonate (K₂CO₃) | 3.0 | Base |

| Ethanol / Water (2:[1]1) | Solvent | Medium |[1][2][3][4][5]

Procedure:

-

Suspend the nitrile from Stage 1 in Ethanol/Water.

-

Add K₂CO₃ followed by NH₂OH·HCl.

-

Reflux at 80°C for 6–12 hours.

-

Mechanistic Insight: The reaction proceeds via nucleophilic attack of hydroxylamine on the nitrile carbon. The Boc group remains stable under these basic aqueous conditions.

-

Workup: Evaporate Ethanol. Dilute with water. The product often precipitates as a white solid. Filter and wash with cold water.

-

Checkpoint: If no precipitate, extract with EtOAc.

-

Stage 3: 1,2,4-Oxadiazole Ring Construction

Objective: Cyclize the amidoxime with a one-carbon source to form the 5-unsubstituted oxadiazole ring.

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| Amidoxime Intermediate | 1.0 | Substrate |

| Triethyl Orthoformate (TEOF) | Excess | Reagent & Solvent |

| BF₃·OEt₂ (Boron Trifluoride Etherate) | 0.1 (Cat.)[1] | Lewis Acid Catalyst |

Procedure:

-

Suspend the dried amidoxime in TEOF (approx. 5–10 mL per gram of substrate).

-

Add catalytic BF₃·OEt₂ (approx. 5 drops).[1]

-

Heat to reflux (146°C) for 2–4 hours.

-

Causality: TEOF acts as the electrophile. The Lewis acid facilitates the elimination of ethanol, driving the ring closure.

-

Workup: Evaporate excess TEOF under reduced pressure.

-

Purification: The residue is usually pure enough, but can be recrystallized from Ethanol or purified via flash chromatography (Hexane/EtOAc) if dark.[1]

Stage 4: Controlled Deprotection

Objective: Remove the Boc group without degrading the oxadiazole ring.

Reagents:

-

Trifluoroacetic acid (TFA) / DCM (1:4 ratio).[1]

Procedure:

-

Dissolve the cyclized intermediate in DCM.

-

Add TFA at 0°C. Stir at RT for 2 hours.

-

Workup (Critical for Free Base): Concentrate to remove TFA. Redissolve in DCM and wash with saturated NaHCO₃ (careful: CO₂ evolution) until the aqueous layer is basic (pH > 8).

-

Dry organic layer (Na₂SO₄) and concentrate to obtain the target This compound .[1]

Workflow Visualization

Figure 2: Step-by-step synthetic workflow with intermediate checkpoints.

Critical Quality Attributes (CQA) & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield in Stage 2 | Incomplete reaction or water solubility. | Increase reflux time; Salt out the aqueous phase with NaCl during extraction. |

| Ring Opening | Reduction conditions used. | Avoid catalytic hydrogenation (H₂/Pd-C) after the oxadiazole is formed; the N-O bond is labile. |

| Impurity in Stage 3 | Incomplete cyclization (O-acyl amidoxime intermediate).[1] | Ensure TEOF is dry; increase catalyst (BF₃) slightly; extend reflux time. |

Modular Expansion

To synthesize the 5-Methyl analog instead of the 5-H:

-

Modify Stage 3: Replace TEOF with Acetyl Chloride (1.1 equiv) and Pyridine in Toluene. Heat to reflux to effect cyclization (often requires a Dean-Stark trap or molecular sieves to remove water).[1]

References

-

Review of 1,2,4-Oxadiazole Synthesis: Pace, A., & Pierro, P. (2009).[1][5][6] The new era of 1,2,4-oxadiazoles. Organic & Biomolecular Chemistry, 7(21), 4337–4348.[1] [1]

-

Amidoxime Formation Protocols: Augustine, J. K., et al. (2009).[1] Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles.[1] Tetrahedron Letters, 50(26), 3365-3370. [1]

-

Boc Protection Methodologies: Chankeshwara, S. V., & Chakraborti, A. K. (2006).[1][2][7] Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259–3262. [1]

-

Triethyl Orthoformate Cyclization Mechanism: Bostrom, J., et al. (2012).[1] Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830.[1] [1]

Sources

- 1. Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

Physicochemical Properties & Technical Profiling: (4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine

Executive Summary

This technical guide profiles (4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine , a bifunctional chemical scaffold increasingly utilized in medicinal chemistry as a fragment-based drug discovery (FBDD) building block and a cleavable linker surrogate. Structurally comprising a primary benzylamine linked para to a 1,2,4-oxadiazole core, this molecule combines a high-pKa basic center with a polar, hydrolytically stable bioisostere of an ester or amide.

This guide details its molecular architecture, synthetic accessibility via amidoxime intermediates, and critical physicochemical parameters (pKa, LogD, solubility) necessary for optimizing pharmacokinetics in early-stage drug development.

Molecular Architecture & In Silico Profiling

The molecule functions as a "privileged scaffold," offering two distinct vectors for elaboration: the nucleophilic primary amine and the C5 position of the oxadiazole ring (if unsubstituted) or the inherent polarity of the heterocycle itself.

Structural Specifications

-

IUPAC Name: [4-(1,2,4-Oxadiazol-3-yl)phenyl]methanamine

-

Molecular Formula:

[1] -

Molecular Weight: 175.19 g/mol [1]

-

SMILES: NCC1=CC=C(C2=NOC=N2)C=C1 (assuming C5-H)[1]

-

Key Pharmacophore Features:

-

Primary Amine: Strong H-bond donor/acceptor; cationic at physiological pH (pH 7.4).[1]

-

1,2,4-Oxadiazole Ring: Aromatic, electron-deficient planar system acting as a bioisostere for esters (

) or amides (

-

Calculated Physicochemical Descriptors

The following data represents consensus values derived from structure-activity relationship (SAR) databases and calculated models (e.g., ACD/Labs, ChemAxon).

| Property | Value (Est.) | Significance in Drug Design |

| cLogP | 0.8 – 1.2 | Moderate lipophilicity; suggests good membrane permeability if the amine is masked or neutralized.[1] |

| TPSA | ~65 Ų | <140 Ų threshold; indicates high probability of good oral bioavailability.[1] |

| H-Bond Donors | 2 | Derived from the primary amine ( |

| H-Bond Acceptors | 4 | Includes oxadiazole ring nitrogens/oxygen and the amine nitrogen.[1] |

| Rotatable Bonds | 2 | Low flexibility suggests a rigid entropic penalty upon protein binding is minimal.[1] |

| pKa (Amine) | 9.1 – 9.4 | Exists predominantly as a cation ( |

| pKa (Oxadiazole) | ~ -1.0 | Very weak base; protonation of the ring occurs only under strongly acidic conditions.[1] |

Physicochemical Characterization & Stability

Understanding the ionization behavior and stability of this scaffold is critical for formulation and assay development.[1]

Ionization Profile (pKa)

The dominant physicochemical feature is the benzylamine nitrogen.[1]

-

Behavior: At physiological pH (7.4), the amine is >99% protonated. This cationic character drives high aqueous solubility but may necessitate prodrug strategies (e.g., amidation) to facilitate blood-brain barrier (BBB) penetration if used in CNS applications.[1]

-

Experimental Determination: Potentiometric titration is the gold standard.[1] Due to the lack of a chromophore shift in the aliphatic amine, UV-metric pKa determination is less suitable unless coupled with the oxadiazole UV absorption changes (approx. 250–260 nm).

Hydrolytic Stability (The Oxadiazole Core)

The 1,2,4-oxadiazole ring is generally stable under acidic and neutral conditions, making it superior to esters. However, it exhibits specific vulnerabilities:

-

Acidic Stability: High.[1] Stable in 1N HCl at ambient temperature.

-

Basic Stability: Moderate to Low.[1] In the presence of strong bases (e.g., 1N NaOH, elevated temperatures), the ring can undergo nucleophilic attack at C5, leading to ring opening and reversion to the amidoxime or decomposition to a nitrile.

-

Metabolic Stability: The ring is generally resistant to oxidative metabolism by CYPs, though the primary amine is a substrate for Monoamine Oxidases (MAO) unless sterically hindered or substituted.

Synthetic Accessibility & Workflow[2]

The synthesis of 3-aryl-1,2,4-oxadiazoles typically proceeds via the "Amidoxime Route." This approach is preferred for its modularity, allowing the late-stage introduction of the oxadiazole ring.

Retrosynthetic Analysis

The molecule is disconnected at the heterocyclic ring formation.[1] The precursor is 4-(aminomethyl)benzonitrile (often N-protected to prevent side reactions).[1]

Synthesis Workflow Diagram

The following DOT diagram illustrates the step-by-step synthesis, emphasizing the protection strategy required for the free amine.

Caption: Modular synthesis of the scaffold via the amidoxime route, utilizing Boc-protection to preserve the primary amine.

Bioisosteric Utility in Drug Design[3]

This scaffold is not merely a linker; it is a functional bioisostere.[1]

| Feature | Bioisosteric Replacement | Rationale |

| 1,2,4-Oxadiazole | Amide (-CONH-) | The oxadiazole mimics the planar geometry and H-bond accepting nature of an amide bond but lacks the H-bond donor. This improves metabolic stability against peptidases and amidases. |

| 1,2,4-Oxadiazole | Ester (-COO-) | Provides similar polarity and geometry but eliminates susceptibility to plasma esterases, significantly extending half-life ( |

| Benzylamine | Benzamidine | The basic amine mimics the positive charge of arginine/benzamidine side chains (often used in serine protease inhibitors) but with a lower pKa and different steric profile.[1] |

Experimental Protocols

To validate the quality and properties of this scaffold in a research setting, the following protocols are recommended.

Protocol: pKa Determination via Potentiometric Titration

Objective: Accurately determine the ionization constant of the primary amine.[1]

-

Preparation: Dissolve 5 mg of the compound (HCl salt) in 20 mL of degassed water/methanol (80:20 v/v) to ensure solubility.

-

Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0).

-

Titration: Titrate with 0.1 M standardized KOH solution under nitrogen atmosphere at 25°C.

-

Analysis: Plot pH vs. volume of titrant. Use the Bjerrum method or Gran plot analysis to identify the inflection point.[1]

-

Expected Result: A single inflection point corresponding to the deprotonation of

to

-

Protocol: Chemical Stability Stress Test

Objective: Assess the vulnerability of the oxadiazole ring to nucleophilic attack.[1]

-

Stock Solution: Prepare a 10 mM stock in DMSO.

-

Conditions: Dilute to 100 µM in:

-

Incubation: Incubate at 37°C for 24 hours.

-

Detection: Analyze aliquots at t=0, 4h, and 24h via LC-MS/MS.

-

Monitoring: Watch for the parent mass (M+H = 176.[1]2) and the appearance of ring-opened hydrolysis products (e.g., nitrile or amidoxime derivatives).

-

References

-

PubChem. (2025).[1][2][3] Compound Summary: (3-phenyl-1,2,4-oxadiazol-5-yl)methanamine (Isomer Reference). National Library of Medicine.[1] [Link][1]

-

Boström, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. (Review of oxadiazole stability and bioisosterism). [Link][1]

-

Pace, A., & Pierro, P. (2009). The New Era of 1,2,4-Oxadiazoles. Organic & Biomolecular Chemistry. [Link]

-

Augustine, J. K., et al. (2009).[4] PTSA-ZnCl2 Catalyzed Synthesis of 1,2,4-Oxadiazoles. Journal of Organic Chemistry. [Link][1]

-

National Center for Biotechnology Information. (2025).[1] Benzylamine Physicochemical Data. PubChem Database.[1][2][3] [Link][1]

Sources

- 1. 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine | C9H9N3O | CID 4894507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-[4-(1,2,3-Thiadiazol-4-Yl)phenyl]methanamine | C9H9N3S | CID 2737288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

Spectroscopic data for (4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine (NMR, IR, Mass Spec)

This guide details the spectroscopic characterization of (4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine , a bifunctional building block containing a primary amine and a bioisosteric 1,2,4-oxadiazole ring.

The data presented synthesizes experimental values from fragment analogs (specifically 3-phenyl-1,2,4-oxadiazole and benzylamine derivatives) and high-fidelity predictive modeling standard in medicinal chemistry.

Chemical Identity & Properties

| Property | Detail |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₉N₃O |

| Molecular Weight | 175.19 g/mol |

| Monoisotopic Mass | 175.0746 Da |

| Appearance | White to off-white solid (typically) |

| Solubility | Soluble in DMSO, Methanol, DCM; limited in water (unless as HCl salt) |

Synthesis & Structural Logic

To understand the impurities and spectral signals, one must understand the connectivity. This molecule is typically constructed via the Amidoxime Route , where the 1,2,4-oxadiazole ring is formed before or after the amine deprotection.

Figure 1: Synthesis & Fragmentation Logic

Caption: Logical flow from nitrile precursor to final oxadiazole assembly and subsequent MS fragmentation patterns.

Mass Spectrometry (LC-MS)

The mass spectrum is the primary confirmation tool. The 1,2,4-oxadiazole ring is relatively stable but can undergo characteristic retro-cycloaddition under high energy.

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).

-

Parent Ion: The amine protonates readily.

| Ion | m/z (Calculated) | Description |

| [M+H]⁺ | 176.08 | Base peak (Protonated molecular ion). |

| [M+Na]⁺ | 198.06 | Sodium adduct (common in unbuffered solvents). |

| [2M+H]⁺ | 351.15 | Dimer (concentration dependent). |

| Fragment | ~159.05 | Loss of NH₃ (Characteristic of primary amines). |

| Fragment | ~119.04 | Loss of C₂HNO (Oxadiazole ring cleavage/retro-1,3-dipolar). |

Diagnostic Note: If you observe a peak at m/z 176 but the retention time differs from the standard, check for the 1,3,4-oxadiazole isomer , which has an identical mass but different polarity.

Nuclear Magnetic Resonance (NMR)

The NMR data is critical for distinguishing the 1,2,4-isomer from the 1,3,4-isomer. The key differentiator is the C5-proton on the 1,2,4-oxadiazole ring, which appears as a highly deshielded singlet.

¹H NMR (400 MHz, DMSO-d₆)

Solvent Note: DMSO-d₆ is preferred for polar amines. In CDCl₃, the NH₂ protons may be broad or invisible.

| Shift (δ ppm) | Multiplicity | Integral | Assignment | Structural Context |

| 9.65 | Singlet (s) | 1H | H-5 (Oxadiazole) | Critical Diagnostic. The proton at the C5 position of the 1,2,4-oxadiazole is highly acidic and deshielded. In the 1,3,4-isomer, this signal is absent or appears as a different symmetry. |

| 8.05 | Doublet (d, J=8.2 Hz) | 2H | Ar-H (ortho to oxadiazole) | Deshielded by the electron-withdrawing oxadiazole ring. |

| 7.55 | Doublet (d, J=8.2 Hz) | 2H | Ar-H (ortho to CH₂NH₂) | Less deshielded; typical aromatic range. |

| 3.85 | Singlet (s) | 2H | CH₂ -NH₂ | Benzylic methylene. Sharp singlet. |

| 1.8 - 2.5 | Broad (br s) | 2H | -NH₂ | Exchangeable. Chemical shift varies with concentration and water content. |

¹³C NMR (100 MHz, DMSO-d₆)

| Shift (δ ppm) | Assignment | Notes |

| 167.5 | C-3 (Oxadiazole) | Quaternary carbon attached to the phenyl ring. |

| 165.8 | C-5 (Oxadiazole) | The methine carbon of the oxadiazole ring. High shift due to adjacent O and N. |

| 146.2 | Ar-C (ipso to CH₂) | Quaternary aromatic carbon. |

| 129.1 | Ar-CH | Aromatic carbons meta to oxadiazole.[1] |

| 127.4 | Ar-CH | Aromatic carbons ortho to oxadiazole. |

| 125.0 | Ar-C (ipso to Oxadiazole) | Quaternary aromatic carbon. |

| 45.2 | CH₂ -NH₂ | Benzylic carbon. |

Infrared Spectroscopy (FT-IR)

IR is useful for confirming the presence of the oxadiazole ring and the primary amine.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3350 - 3280 | N-H Stretch | Primary Amine (Doublet often seen). |

| 3050 | C-H Stretch (sp²) | Aromatic ring protons. |

| 2920 | C-H Stretch (sp³) | Benzylic methylene. |

| 1615 | C=N Stretch | Characteristic of the 1,2,4-oxadiazole ring. |

| 1580, 1490 | C=C Stretch | Aromatic skeletal vibrations. |

| 1080 - 1100 | C-O-C Stretch | Ether-like character of the oxadiazole ring. |

Validation & Quality Control

To ensure the integrity of this compound in a research setting, follow this self-validating protocol:

-

Regioisomer Check: Confirm the ¹H NMR singlet at ~9.6 ppm . If this is missing, or if you see a methyl group singlet (~2.5 ppm), you may have the 5-methyl derivative or the 1,3,4-isomer.

-

Salt Form: If the compound is an HCl salt, the benzylic CH₂ will shift downfield to ~4.1 ppm , and the NH₂ protons will appear as a broad signal at ~8.5 ppm (NH₃⁺).

-

Purity: Check the integration ratio of the Oxadiazole H-5 (1H) to the Benzylic CH₂ (2H). It must be exactly 1:2 .

References

-

SciSpace . 13C NMR Spectra of Some Substituted 1,2,4-Oxadiazoles. (Experimental chemical shifts for the 3-phenyl-1,2,4-oxadiazole core).

-

Organic Chemistry Portal . Synthesis of 1,2,4-oxadiazoles. (Methodology for amidoxime-carboxylic acid condensation).

-

National Institutes of Health (NIH) - PubChem . 4-(1,2,4-Oxadiazol-3-yl)aniline data. (Analogous structure used for aromatic shift correlations).

Sources

The 1,2,4-Oxadiazole Scaffold: A Technical Guide to Bioactivity and Synthesis

Topic: Potential Biological Activities of 1,2,4-Oxadiazole Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,2,4-oxadiazole ring is a privileged five-membered heterocycle in medicinal chemistry, distinguished by its role as a hydrolytically stable bioisostere of esters and amides.[1][2] Unlike its labile carbonyl counterparts, the 1,2,4-oxadiazole core resists esterase metabolism while retaining the capacity for critical hydrogen bonding and

The Pharmacophore: Bioisosterism and Stability

The medicinal value of the 1,2,4-oxadiazole ring stems from its electronic and steric similarity to ester and amide functionalities.

-

Metabolic Stability: Esters are rapidly hydrolyzed by plasma esterases. Replacing the ester linkage with a 1,2,4-oxadiazole ring preserves the geometry and electronic distribution required for receptor binding but drastically improves plasma half-life (

). -

Lipophilicity: The heterocycle generally increases lipophilicity compared to the corresponding amide/ester, enhancing membrane permeability and blood-brain barrier (BBB) penetration—a critical feature for neurodegenerative therapeutics.

-

Interaction Profile: The nitrogen at position 2 (

) and position 4 (

Synthetic Architecture

The most robust and widely adopted method for constructing the 1,2,4-oxadiazole core is the Amidoxime Route . This method allows for the independent variation of substituents at the C3 and C5 positions.

Validated Experimental Protocol

Objective: Synthesis of a 3,5-disubstituted-1,2,4-oxadiazole via cyclodehydration.

Reagents:

-

Aryl nitrile (Starting material for C3)

-

Hydroxylamine hydrochloride (

) -

Coupling agent (CDI or EDC) or Acid Chloride

-

Solvent: Toluene or DMF

Step-by-Step Methodology:

-

Amidoxime Formation:

-

Dissolve the aryl nitrile (1.0 eq) in ethanol.

-

Add hydroxylamine hydrochloride (1.2 eq) and sodium carbonate (

, 1.2 eq). -

Reflux at 80°C for 6–12 hours. Monitor via TLC (mobile phase 30% EtOAc/Hexane). The nitrile spot will disappear, replaced by a more polar amidoxime spot.

-

Workup: Remove solvent in vacuo, resuspend in water, and extract with ethyl acetate.

-

-

O-Acylation (Activation):

-

Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

-

Add 1,1'-Carbonyldiimidazole (CDI, 1.1 eq) and stir at room temperature for 30 minutes to form the active acyl-imidazole species.

-

Add the prepared amidoxime (1.0 eq) to the mixture. Stir for 1 hour. This forms the O-acylamidoxime intermediate (often isolable but usually carried through).

-

-

Cyclodehydration (Ring Closure):

-

Heat the reaction mixture to 100–110°C for 4–6 hours.

-

Mechanism:[4][5][6][7][8][9] The amino nitrogen attacks the carbonyl carbon, followed by the elimination of water.

-

Workup: Cool to RT, pour into ice water. The product often precipitates. If not, extract with EtOAc, wash with brine, dry over

, and recrystallize from ethanol.

-

Synthetic Pathway Visualization

Caption: Step-wise synthesis of 1,2,4-oxadiazoles via the amidoxime route, highlighting the critical cyclodehydration step.

Therapeutic Landscapes

Genetic Disorders: Nonsense Mutation Readthrough

The most commercially significant application of this scaffold is Ataluren (Translarna) .[7]

-

Target: Premature Termination Codons (PTCs) in mRNA.[6][7][8]

-

Mechanism: Ataluren promotes ribosomal "readthrough" of nonsense mutations (UGA > UAG > UAA) without affecting normal stop codons.[5][6] It acts as a peptidomimetic, binding to the ribosomal decoding center and allowing near-cognate tRNAs to insert an amino acid, thereby restoring the synthesis of full-length functional proteins (e.g., Dystrophin in DMD).

-

Key Structural Feature: The 1,2,4-oxadiazole ring bridges a fluorophenyl group and a benzoic acid moiety, maintaining a planar conformation essential for ribosomal interaction.

Oncology: Tubulin Inhibition and Apoptosis

Recent studies (2020–2024) have identified 1,2,4-oxadiazole derivatives as potent anticancer agents.

-

Tubulin Polymerization Inhibition: Analogues of combretastatin A-4 containing the 1,2,4-oxadiazole ring bind to the colchicine site of tubulin. This disrupts microtubule dynamics, causing cell cycle arrest at the G2/M phase.

-

Caspase Activation: Specific derivatives trigger the intrinsic apoptotic pathway, leading to the cleavage of Caspase-3 and Caspase-7.

Table 1: Comparative Anticancer Potency (Representative Data)

| Compound Class | Target Mechanism | Cell Line | IC50 Range ( | Key Substituent (SAR) |

| 3,5-Diaryl-1,2,4-oxadiazole | Tubulin Inhibition | MCF-7 (Breast) | 0.01 – 0.5 | 3,4,5-trimethoxyphenyl at C5 |

| Benzamide derivatives | HDAC Inhibition | HeLa (Cervical) | 1.5 – 5.0 | Zinc-binding group attached via oxadiazole |

| Indole-Oxadiazole hybrids | EGFR Kinase Inhibition | A549 (Lung) | 0.3 – 1.2 | Indole moiety at C3 |

Neurodegeneration: AChE Inhibition

In Alzheimer's research, 1,2,4-oxadiazoles are designed to inhibit Acetylcholinesterase (AChE).[10]

-

Advantage: The scaffold provides superior BBB permeability compared to 1,3,4-oxadiazole isomers.

-

Activity: Dual binding site inhibitors (interacting with both the catalytic and peripheral anionic sites of AChE) have shown IC50 values in the nanomolar range.

Structure-Activity Relationship (SAR) Insights

The biological activity is strictly governed by the substitution pattern at positions C3 and C5.

-

Position C3 (derived from Nitrile):

-

Position C5 (derived from Acid):

-

Lipophilicity:[15] Bulky lipophilic groups (e.g., tert-butyl, adamantyl) at C5 are critical for antimicrobial activity against Gram-positive bacteria (MRSA).

-

Hydrogen Bonding: Introduction of a trimethoxyphenyl group mimics the pharmacophore of colchicine, driving tubulin binding.

-

-

Linker Dynamics:

-

The 1,2,4-oxadiazole ring is not just a passive linker; its dipole moment influences the orientation of the attached pharmacophores within the active site.

-

Mechanistic Visualization: Ataluren Action[5][6][7][9]

Caption: Mechanism of Ataluren: The 1,2,4-oxadiazole core facilitates ribosomal readthrough of premature stop codons.[6][8]

References

-

Pandey, H., & Chourasiya, R. K. (2025).[14] A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. ResearchGate. Link

-

Peltier, A., et al. (2016). Ataluren stimulates ribosomal selection of near-cognate tRNAs to promote nonsense suppression.[5] PNAS, 113(42). Link

-

Barysek, M., et al. (2021).[16] Design, synthesis, and biological evaluation of 1,2,4-oxadiazole derivatives. MDPI Molecules. Link

-

Orozco-Lopez, et al. (2024). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. MDPI. Link

-

National Institutes of Health. (2024). PubChem Compound Summary for CID 11219835, Ataluren. PubChem.[6] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. iris.unipa.it [iris.unipa.it]

- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles | MDPI [mdpi.com]

- 4. 1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ataluren - Wikipedia [en.wikipedia.org]

- 6. Ataluren | C15H9FN2O3 | CID 11219835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Deciphering the Nonsense Readthrough Mechanism of Action of Ataluren: An in Silico Compared Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rjptonline.org [rjptonline.org]

- 14. researchgate.net [researchgate.net]

- 15. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Introduction to oxadiazole isomers and their applications

The Oxadiazole Isomer Landscape: From Synthetic Pathways to Pharmacological and Optoelectronic Frontiers

Executive Summary

The oxadiazole ring—a five-membered heterocycle containing one oxygen and two nitrogen atoms—represents a cornerstone scaffold in modern medicinal chemistry and materials science.[1][2][3][4] Among its four isomers, a stark dichotomy exists: the 1,2,4- and 1,3,4-oxadiazoles are thermodynamically stable pharmacophores widely used in FDA-approved therapeutics, while the 1,2,5-oxadiazole (furazan) finds niche utility in high-energy materials, and the 1,2,3-oxadiazole remains largely elusive and unstable. This technical guide synthesizes the structural logic, synthetic protocols, and application data necessary for researchers to leverage these scaffolds effectively.

Part 1: Structural Chemistry & Isomerism

The arrangement of heteroatoms dictates the electronic distribution and stability of the oxadiazole core. The 1,3,4-isomer is the most thermally stable due to its symmetry, which maximizes aromatic stabilization energy. Conversely, the 1,2,3-isomer exists primarily as an open-chain diazoketone tautomer unless stabilized in a mesoionic form (sydnone).

Comparative Stability & Properties

| Isomer | Common Name | Stability Profile | Key Characteristic | Primary Application |

| 1,2,3-Oxadiazole | - | Unstable (Equilibrium with diazoketones) | Mesoionic character (Sydnones) | Theoretical studies, specialized cycloadditions |

| 1,2,4-Oxadiazole | - | Stable | Bioisostere for esters/amides | Drug discovery (Ataluren, Oxolamine) |

| 1,2,5-Oxadiazole | Furazan | Stable (High energy) | High heat of formation | Energetic materials (Explosives), NO-donors |

| 1,3,4-Oxadiazole | - | Very Stable | High electron affinity | OLEDs (PBD), Antivirals (Raltegravir) |

Visualizing Isomer Stability and Reactivity

The following diagram illustrates the stability hierarchy and the primary decomposition/reaction pathways for each isomer.

Figure 1: Stability hierarchy and application mapping of oxadiazole isomers. Note the unique instability of the 1,2,3-isomer compared to the industrial utility of the others.

Part 2: Synthetic Methodologies

Reliable synthesis is the bottleneck in scaffold utilization. Below are the standard protocols for the two most relevant isomers.

Synthesis of 1,2,4-Oxadiazoles (The Amidoxime Route)

The most robust method involves the condensation of amidoximes with carboxylic acid derivatives. This reaction proceeds via O-acylation followed by thermal cyclodehydration.

Figure 2: The standard amidoxime route for 1,2,4-oxadiazole synthesis.

Synthesis of 1,3,4-Oxadiazoles (The Hydrazide Route)

This pathway typically employs a cyclodehydration of diacylhydrazines using dehydrating agents like phosphorus oxychloride (

Detailed Protocol: Synthesis of 2,5-Diphenyl-1,3,4-oxadiazole Use Case: Creating a reference standard for OLED materials or a core drug scaffold.

Reagents:

-

Benzohydrazide (10 mmol)

-

Benzoic Acid (10 mmol)

-

Phosphorus Oxychloride (

) (5 mL) -

Reflux condenser, ice bath, neutralization base (

).

Step-by-Step Methodology:

-

Mixing: In a clean, dry round-bottom flask, combine equimolar amounts of benzohydrazide and benzoic acid.

-

Solvent/Catalyst Addition: Carefully add

. Safety Note: -

Reflux: Heat the mixture to reflux (approx. 100–110°C) for 4–6 hours. Monitor reaction progress via TLC (Thin Layer Chromatography) using Ethyl Acetate:Hexane (3:7).

-

Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice with vigorous stirring to decompose excess

. -

Neutralization: Neutralize the acidic solution with saturated sodium bicarbonate (

) solution until pH ~7-8. -

Isolation: The solid product precipitates out. Filter the solid using a Buchner funnel.

-

Purification: Recrystallize from ethanol to yield needle-like crystals of 2,5-diphenyl-1,3,4-oxadiazole.

-

Validation: Confirm structure via melting point (138–140°C) and

H-NMR (aromatic protons at

Part 3: Medicinal Chemistry & Pharmacological Profile[3][5][6][7][8][9][10]

Oxadiazoles are classic bioisosteres for esters and amides. They retain the hydrogen bond acceptor capability of the carbonyl oxygen but offer significantly improved metabolic stability against esterases and amidases.

Key Therapeutic Agents

| Drug Name | Target | Indication | Role of Oxadiazole Ring |

| Raltegravir | HIV Integrase | HIV-1 Infection | Metal chelation ( |

| Ataluren | Ribosome | Duchenne Muscular Dystrophy | Promotes readthrough of premature stop codons (nonsense mutations).[5][6][7][8] |

| Zibotentan | Endothelin Receptor | Prostate Cancer (Investigational) | Mimics the peptide bond of endothelin; improves oral bioavailability. |

Mechanism of Action Case Study: Ataluren

Ataluren utilizes a 1,2,4-oxadiazole core to interact with the ribosomal decoding center. It allows the ribosome to insert a near-cognate tRNA at a premature termination codon (PTC), effectively "ignoring" the nonsense mutation and allowing translation to continue.

Figure 3: Mechanism of Ataluren in treating nonsense mutation disorders.

Part 4: Material Science Applications (OLEDs)

In organic electronics, 1,3,4-oxadiazoles are ubiquitous as Electron Transport Materials (ETMs) . Their electron-deficient nature (due to the electronegative nitrogen and oxygen atoms) lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy, facilitating electron injection from the cathode.

Key Material: PBD

-

Chemical Name: 2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole[9]

-

Function: Electron transport and hole blocking layer.[9]

-

Mechanism: PBD prevents holes from migrating to the cathode (hole blocking) and transports electrons to the emissive layer, confining excitons within the recombination zone for maximum efficiency.

References

-

Synthesis of 1,2,4-Oxadiazoles

-

Synthesis of 1,3,4-Oxadiazoles (POCl3 Method)

-

Ataluren Mechanism

-

OLED Applications (PBD)

-

General Oxadiazole Review

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iris.unipa.it [iris.unipa.it]

- 5. mdpi.com [mdpi.com]

- 6. Ataluren as an agent for therapeutic nonsense suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deciphering the Nonsense Readthrough Mechanism of Action of Ataluren: An in Silico Compared Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Ataluren? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 11. Energetic [1,2,5]oxadiazolo [2,3-a]pyrimidin-8-ium Perchlorates: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance [frontiersin.org]

- 13. parentprojectmd.org [parentprojectmd.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Tetraphenylmethane-Based 1,3,4-Oxadiazole as Electron Transporting Materials in Organic Light-Emitting Devices | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]

- 17. jchemrev.com [jchemrev.com]

- 18. jchemrev.com [jchemrev.com]

- 19. ijper.org [ijper.org]

Technical Guide: Safety, Handling, and Stability Profiling of (4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine

Executive Summary

This technical guide provides a comprehensive operational framework for the safe handling, storage, and experimental application of (4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine . As a bifunctional intermediate containing a primary benzylamine and a 1,2,4-oxadiazole heterocycle, this compound presents a unique duality of risks: air-sensitivity (via carbamate formation) and latent high-energy characteristics typical of nitrogen-rich heterocycles.

This document is structured to move beyond generic safety data, offering a mechanism-based handling protocol designed for medicinal chemistry and process development environments.

Part 1: Chemical Identity & Physicochemical Profiling

Understanding the structural components is the first step in risk mitigation. This molecule acts as a bioisosteric linker, often used to replace unstable ester or amide bonds in drug discovery.

| Property | Detail |

| Systematic Name | This compound |

| Molecular Formula | C₉H₉N₃O |

| Molecular Weight | 175.19 g/mol |

| Physical State | Solid (Crystalline powder) |

| Predicted pKa | ~9.0–9.5 (Primary Amine); Oxadiazole is weakly basic (pKa ~ -1 to 1) |

| Solubility Profile | Soluble in DMSO, MeOH, DCM; Limited solubility in non-polar alkanes. |

Part 2: Hazard Identification (Structural Alert Analysis)

Standard Safety Data Sheets (SDS) for research intermediates are often generic. The following analysis is derived from Structural Alert Profiling of the functional groups.

The Primary Benzylamine Moiety (Corrosivity & Air Sensitivity)

-

Mechanism: The benzylic primary amine is a potent nucleophile and a moderate base.

-

Risk 1: Carbonation. Upon exposure to atmospheric CO₂, the amine rapidly reacts to form the corresponding carbamate salt (solid precipitate). This alters stoichiometry and purity without visible color change.

-

Risk 2: Corrosivity. Like most benzylamines, this compound is capable of causing irreversible skin damage and severe eye burns (Category 1B/1C equivalent).

The 1,2,4-Oxadiazole Core (Thermal & Chemical Stability)

-

Mechanism: While 1,2,4-oxadiazoles are the most stable of the oxadiazole isomers, they possess a high nitrogen-to-carbon ratio.

-

Risk 1: Energetic Potential. Although 3,5-disubstituted oxadiazoles are generally stable, they should be treated as potentially energetic during scale-up. Avoid heating >150°C without Differential Scanning Calorimetry (DSC) validation.

-

Risk 2: Hydrolytic Ring Opening. The ring is susceptible to cleavage under strong basic conditions (NaOH/Heat) or reductive conditions, leading to amidoxime degradation products.

Part 3: Storage & Stability Protocols

To maintain compound integrity, a "Chain of Custody" approach regarding atmosphere control is required.

Storage Specifications

-

Temperature: -20°C (Long-term) or 2–8°C (Active use).

-

Atmosphere: Strictly under Argon or Nitrogen.

-

Container: Amber glass vial with a PTFE-lined septum cap. Parafilm is insufficient; use electrical tape or heat-shrink bands for long-term storage.

Degradation Pathway Visualization

The following diagram illustrates the two primary failure modes: atmospheric degradation (CO₂ absorption) and chemical hydrolysis (Ring cleavage).

Figure 1: Primary degradation pathways. Note that CO₂ absorption is the fastest and most common purity failure mode.

Part 4: Safe Handling & Operational Workflow

This protocol utilizes a Self-Validating System : every step includes a check to ensure safety and quality are maintained.

Engineering Controls[1]

-

Primary Containment: All weighing and dispensing must occur within a chemical fume hood or a glovebox (if scale < 10 mg).

-

Static Control: Use anti-static guns when weighing, as dry amine salts can be electrostatic and aerosolize easily.

Step-by-Step Handling Protocol

Step 1: Container Acclimatization

-

Action: Remove vial from freezer (-20°C).

-

Validation: Allow to warm to room temperature before opening .

-

Causality: Opening a cold vial condenses atmospheric moisture onto the hygroscopic amine, catalyzing hydrolysis.

Step 2: Inert Dispensing

-

Action: Flush the headspace with Nitrogen/Argon immediately after opening.

-

Technique: If using a septum, withdraw via syringe/needle technique rather than removing the cap entirely.

Step 3: Solubilization

-

Solvent Choice: Use anhydrous DMSO or DCM.

-

Avoid: Acetone or Ketones (forms imines/Schiff bases with the primary amine).

-

Avoid: Chloroform (often contains HCl stabilizers which precipitate the amine salt).

Decision Tree: Handling Workflow

Figure 2: Operational decision tree for preventing common handling errors.

Part 5: Emergency Response & Disposal

| Scenario | Response Protocol |

| Skin Contact | Immediate Action: Wash with PEG-400 (if available) or copious soap and water for 15 mins. Benzylamines are lipophilic; water alone may be slow to remove them. Seek medical attention due to potential chemical burns. |

| Eye Contact | Critical: Irrigate for 15+ minutes. Do not use neutralization agents. Transport to ER immediately. |

| Spill (Solid) | Do not sweep (aerosol risk). Cover with wet sand or vermiculite. Scoop into a sealed container. |

| Fire | Hazard: Emits toxic NOx fumes. Use CO₂, dry chemical, or foam. Do not use high-pressure water jets (spreads the chemical). |

Part 6: Analytical Validation

To verify the integrity of the compound before use, rely on the following markers:

-

NMR (¹H in DMSO-d₆):

-

Look for the benzylic CH₂ peak (~3.8–4.0 ppm).

-

Impurity Alert: A downfield shift or broadening of this peak often indicates carbamate formation or protonation.

-

Oxadiazole Proton: If the 5-position is unsubstituted, look for a singlet ~9.0–9.5 ppm.

-

-

LC-MS:

-

Check for M+1 (176.2).

-

Artifacts: In protic solvents, ensure no M+14 (methylation) or M+42 (acetylation) artifacts from solvent impurities.

-

References

-

PubChem. (n.d.). Compound Summary: 1,2,4-Oxadiazole derivatives.[1][2][3][4][5][6][7][8] National Library of Medicine. Retrieved from [Link]

-

Pace, A., & Buscemi, S. (2016). The 1,2,4-Oxadiazole Ring: A Brief Review of Synthesis and Pharmacological Applications. ResearchGate.[7] Retrieved from [Link]

-

Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry.[3][7][8] Journal of Medicinal Chemistry. (Contextual citation for bioisostere stability).

-

Organic Chemistry Portal. (n.d.). Synthesis and Stability of Carbamates. Retrieved from [Link]

Sources

- 1. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]

- 2. Chemical Reactivity of 1,2,4-Oxadiazole_Chemicalbook [chemicalbook.com]

- 3. iris.unipa.it [iris.unipa.it]

- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

(4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine molecular weight and formula

Molecular Architecture, Synthesis, and Therapeutic Applications

Executive Summary

(4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine (CAS: 1306738-41-9) is a critical heterocyclic building block in modern medicinal chemistry. Structurally, it consists of a benzylamine core substituted at the para-position with a 1,2,4-oxadiazole ring. This scaffold is highly valued as a bioisostere for esters and amides , offering improved metabolic stability and lipophilicity profiles while maintaining hydrogen-bonding capability. It serves as a primary pharmacophore in the development of S1P1 receptor agonists (e.g., ozanimod analogs), antimicrobial agents, and immunomodulators.

This guide provides a definitive technical analysis of the molecule, including physicochemical properties, a robust self-validating synthesis protocol, and structural validation metrics.

Physicochemical Profile

The following data summarizes the core molecular descriptors essential for cheminformatics and formulation.

| Property | Value | Notes |

| IUPAC Name | This compound | |

| Common Name | 4-(1,2,4-Oxadiazol-3-yl)benzylamine | |

| CAS Number | 1306738-41-9 | Primary identifier |

| Molecular Formula | C₉H₉N₃O | |

| Molecular Weight | 175.19 g/mol | Monoisotopic Mass: 175.07 g/mol |

| LogP (Predicted) | ~0.9 - 1.2 | Lipophilic, CNS penetrant potential |

| TPSA | ~65 Ų | Good oral bioavailability range (<140 Ų) |

| H-Bond Donors | 1 (Primary Amine) | |

| H-Bond Acceptors | 4 (N, O atoms) | |

| Physical State | Solid | Typically off-white to pale yellow powder |

Synthetic Architecture

The synthesis of 3-aryl-1,2,4-oxadiazoles is most reliably achieved via the Amidoxime Route . This approach avoids the handling of unstable acyl chlorides or explosive azide intermediates often associated with alternative tetrazole-based routes.

Retrosynthetic Analysis

The target molecule is disconnected at the heterocyclic ring and the amine protection site.

-

Disconnection 1: The 1,2,4-oxadiazole ring is formed from an amidoxime and a one-carbon electrophile (Triethyl orthoformate).

-

Disconnection 2: The amidoxime is derived from a nitrile .[1][2]

-

Disconnection 3: The primary amine requires protection (Boc) to prevent side reactions during the electrophilic cyclization step.

Reaction Pathway Visualization

Figure 1: Step-wise synthesis of this compound from 4-(aminomethyl)benzonitrile.

Experimental Protocols

This protocol is designed for high purity and reproducibility. It utilizes a "protect-build-deprotect" strategy to ensure the primary amine remains intact.

Step 1: Protection of the Benzylic Amine

Objective: Mask the nucleophilic primary amine to prevent interference during cyclization.

-

Reagents: 4-(Aminomethyl)benzonitrile (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Triethylamine (TEA, 1.5 eq), DCM (Solvent).

-

Procedure:

-

Dissolve 4-(aminomethyl)benzonitrile in DCM (0.2 M concentration).

-

Add TEA, followed by slow addition of Boc₂O at 0°C.

-

Warm to room temperature (RT) and stir for 4 hours.

-

Validation: TLC (Hexane/EtOAc 3:1) should show consumption of starting material.

-

Workup: Wash with 1M HCl, Brine, dry over Na₂SO₄, and concentrate. Yields tert-butyl (4-cyanobenzyl)carbamate.

-

Step 2: Amidoxime Formation

Objective: Convert the nitrile to an amidoxime, the precursor for the oxadiazole ring.[1][2]

-

Reagents: tert-butyl (4-cyanobenzyl)carbamate (1.0 eq), Hydroxylamine hydrochloride (NH₂OH·HCl, 3.0 eq), Triethylamine (3.0 eq), Ethanol.

-

Procedure:

-

Suspend the nitrile in Ethanol.

-

Add NH₂OH·HCl and TEA.

-

Reflux at 80°C for 6–12 hours.

-

Mechanism: Nucleophilic attack of hydroxylamine on the nitrile carbon.

-

Workup: Concentrate ethanol, dilute with water, extract with EtOAc. The product, tert-butyl (4-(N'-hydroxycarbamimidoyl)benzyl)carbamate, is often used directly.

-

Step 3: Cyclization to 1,2,4-Oxadiazole

Objective: Close the ring using a one-carbon source (Triethyl Orthoformate).

-

Reagents: Amidoxime intermediate (1.0 eq), Triethyl Orthoformate (TEOF, excess/solvent), BF₃·OEt₂ (catalytic, 0.1 eq).

-

Procedure:

-

Dissolve the amidoxime in TEOF.

-

Add catalytic BF₃·OEt₂.

-

Heat to 100°C for 2–4 hours.

-

Causality: TEOF acts as the electrophilic carbon source. The acid catalyst promotes the elimination of ethanol to close the ring.

-

Workup: Remove excess TEOF under vacuum. Purify via column chromatography (Silica, Hexane/EtOAc) to isolate tert-butyl (4-(1,2,4-oxadiazol-3-yl)benzyl)carbamate.

-

Step 4: Deprotection

Objective: Reveal the free amine.

-

Reagents: N-Boc-Oxadiazole intermediate, 4M HCl in Dioxane.

-

Procedure:

-

Dissolve intermediate in minimal Dioxane.

-

Add 4M HCl in Dioxane at 0°C.

-

Stir at RT for 2 hours. A white precipitate (the HCl salt) typically forms.

-

Isolation: Filter the solid or concentrate. Neutralize with saturated NaHCO₃ if the free base is required.

-

Structural Validation & Analysis

To ensure the integrity of the synthesized molecule, the following spectroscopic signatures must be verified.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

-

Oxadiazole Proton (H-5): A diagnostic singlet appearing downfield, typically between δ 9.6 – 9.8 ppm . This confirms the formation of the monosubstituted oxadiazole ring.

-

Aromatic Protons: Two doublets (AA'BB' system) around δ 8.0 ppm (H-2,6) and δ 7.5 ppm (H-3,5) . The downfield shift of H-2,6 is due to the electron-withdrawing nature of the oxadiazole ring.

-

Benzylic Protons: A singlet (or doublet if coupled to NH) at δ 3.8 – 4.0 ppm (2H).

-

Amine Protons: Broad singlet (exchangeable with D₂O).

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Molecular Ion: [M+H]⁺ = 176.2 m/z .

-

Fragmentation: Loss of NH₃ (17) or cleavage of the benzyl-oxadiazole bond may be observed.

Therapeutic Potential & Bioisosterism[5][6]

The 1,2,4-oxadiazole ring is a privileged scaffold in drug design.[1][3][4]

-

Ester Bioisostere: It mimics the geometry and electron distribution of an ester group (-COO-) but lacks the metabolic liability (hydrolysis by esterases).

-

Pharmacophore Utility:

-

S1P1 Agonists: The scaffold resembles the lipophilic tail found in Ozanimod, critical for binding to the Sphingosine-1-phosphate receptor.

-

Read-through Agents: Analogs (like Ataluren) use the 1,2,4-oxadiazole core to promote ribosomal read-through of nonsense mutations.

-

Figure 2: Bioisosteric replacement strategy utilizing the 1,2,4-oxadiazole ring.[5][3][4][6][7][8][9]

References

-

PubChem Compound Summary. (2023). 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine (Isomer Reference). National Center for Biotechnology Information. Link

-

Augustine, J. K., et al. (2009).[10] "PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles."[10] Journal of Organic Chemistry, 74(15), 5640-5643. Link

-

Pace, A., & Pierro, P. (2009).[3][8] "The new era of 1,2,4-oxadiazoles." Organic & Biomolecular Chemistry, 7, 4337-4348.[3] Link

-

ChemSrc. (2023).[11] CAS 1306738-41-9 Entry: 4-(1,2,4-Oxadiazol-3-yl)benzylamine.[12]Link

-

Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 55(5), 1817–1830. Link

Sources

- 1. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,2,4-Oxadiazole-3,5-diamine | C2H4N4O | CID 351155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lifechemicals.com [lifechemicals.com]

- 9. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 11. 40751-89-1,2-Methoxy-5-nitrobenzoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 12. chem960.com [chem960.com]

Technical Whitepaper: Commercial & Synthetic Profile of (4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine

This technical guide provides a comprehensive analysis of the commercial availability, synthetic accessibility, and application profile of (4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine .

Executive Summary

Status: Non-Stock / Make-on-Demand The exact molecule This compound (unsubstituted at the oxadiazole C5 position) is currently not available as a standard catalog item from major global distributors (Sigma-Aldrich, Enamine, Combi-Blocks).

Strategic Recommendation: For immediate SAR (Structure-Activity Relationship) studies, researchers should utilize commercially available C5-substituted analogs (e.g., 5-methyl or 5-trifluoromethyl derivatives). If the specific unsubstituted core is critical for bioisosteric validation, a 3-step synthetic route from 4-(aminomethyl)benzonitrile is the recommended sourcing strategy.

Chemical Identity & Properties

This molecule features a benzylamine "warhead" (often used for lysyl oxidase inhibition or receptor binding) linked to a 1,2,4-oxadiazole ring, a classic bioisostere for esters and amides.[1]

| Property | Data |

| IUPAC Name | This compound |

| SMILES | NCC1=CC=C(C2=NOC=N2)C=C1 |

| Molecular Weight | 175.19 g/mol |

| LogP (Predicted) | ~0.8 (Highly soluble, CNS penetrant) |

| H-Bond Donors/Acceptors | 1 / 3 |

| Topological Polar Surface Area | ~65 Ų |

Commercial Landscape: Analogs & Substitutes

While the exact target is absent from catalogs, close structural analogs are readily available. These are critical for establishing initial SAR data.

Table 1: Commercially Available Analogs

| Structure Description | Difference from Target | Supplier Examples | Application Note |

| [3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine | Reverse isomer (amine on oxadiazole side) + Cl | Fluorochem, Enamine | Useful for probing oxadiazole orientation. |

| (4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)methanamine | CF3 group at C5 position | BLDPharm, WuXi | Closest Analog. The CF3 group adds metabolic stability. |

| 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine | Reverse isomer (benzylamine vs heteroaryl-amine) | Sigma-Aldrich | Good control for linker length studies. |

| 5-(3-Fluorobenzyl)-1,2,4-oxadiazole-3-carboxylic acid | Carboxylic acid tail | ChemScene | Precursor for amide coupling. |

Sourcing Note: For the exact unsubstituted target, request a quote from WuXi AppTec or Enamine using the CAS for the Boc-protected intermediate (often more stable/available) or specify "Custom Synthesis Scale: 1g".

Synthetic Accessibility (The "Make" Option)

Since the molecule is not off-the-shelf, in-house synthesis is the most reliable acquisition method. The synthesis of 5-unsubstituted 1,2,4-oxadiazoles requires specific conditions to avoid ring instability during formation.

Recommended Protocol: The Orthoformate Cyclization Route

This route avoids the use of unstable formyl chloride and utilizes the robust amidoxime intermediate.

Step 1: Amidoxime Formation

-

Reagents: 4-(N-Boc-aminomethyl)benzonitrile, Hydroxylamine hydrochloride (

), Triethylamine ( -

Solvent: Ethanol (EtOH).[1]

-

Conditions: Reflux, 4–6 hours.

-

Mechanism: Nucleophilic attack of hydroxylamine on the nitrile carbon.

Step 2: Cyclization (The Critical Step)

-

Reagents: Triethyl orthoformate (

), Boron trifluoride etherate ( -

Conditions: Reflux, 2–3 hours.

-

Note:

acts as the one-carbon source to close the ring with a hydrogen at C5.[1]

Step 3: Deprotection

-

Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).[1]

-

Conditions: Room temperature, 1 hour.

-

Yield: Expect ~60–70% overall yield.

Synthetic Workflow Diagram

Figure 1: Three-step synthetic pathway from the commercially available nitrile precursor to the target amine.[1]

Applications in Drug Discovery

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, valued for its ability to mimic amide bonds while improving metabolic stability and membrane permeability.

-

Bioisosterism: It serves as a hydrolytically stable replacement for esters (

) and amides ( -

S1P1 Agonists: This scaffold is heavily utilized in the design of Sphingosine-1-phosphate receptor 1 (S1P1) agonists (e.g., Ozanimod analogs), where the oxadiazole links a lipophilic tail to a polar headgroup (like the methanamine in this target).[1]

-

Lysyl Oxidase (LOX) Inhibition: The benzylamine motif is a known substrate/inhibitor pharmacophore for amine oxidases.[1] Linking it to an electron-withdrawing oxadiazole can tune the pKa of the primary amine, altering binding affinity.

References

-

Sigma-Aldrich. Product Catalog: 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride. Available at:

-

Bostrom, J., et al. (2012).[1] "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. (Discusses bioisosteric properties and stability).

-

Pace, A., & Pierro, P. (2009).[1] "The new era of 1,2,4-oxadiazoles." Organic & Biomolecular Chemistry. (Review of synthetic methods including the orthoformate route).

-

Fluorochem. Product Analysis: [3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine. Available at: [1]

-

ChemScene. Compound Data: 5-(3-Fluorobenzyl)-1,2,4-oxadiazole-3-carboxylic acid.[2] Available at: [1]

Sources

Methodological & Application

Application Note: Biochemical Characterization of (4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine as a KDM1A (LSD1) Modulator

Introduction & Biological Context

(4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine is a synthetic small molecule featuring a primary benzylamine core coupled to a 1,2,4-oxadiazole heterocycle. In drug discovery, this structural motif is highly relevant as a pharmacophore for Lysine Specific Demethylase 1 (LSD1/KDM1A) inhibitors.

-

The Methanamine Core: Mimics the

-amino group of the methylated Lysine-4 on Histone H3 (H3K4), allowing the molecule to enter the FAD-dependent active site of LSD1. -

The Oxadiazole Ring: Acts as a metabolically stable bioisostere for ester or amide linkers, often improving cellular permeability and potency compared to carboxylic acid precursors.

This protocol details a Peroxidase-Coupled Fluorescence Assay to evaluate the inhibitory potency (

Mechanism of Action & Assay Principle

LSD1 is a flavin-dependent amine oxidase that catalyzes the demethylation of mono- and di-methylated lysine residues (e.g., H3K4me1/2).[1] The reaction consumes oxygen and produces formaldehyde and hydrogen peroxide (

To measure LSD1 activity, we couple this reaction to Horseradish Peroxidase (HRP). HRP uses the generated

Reaction Pathway Diagram

Figure 1: Coupled enzymatic cascade. The target molecule inhibits LSD1, reducing

Materials & Reagents

| Component | Specification | Storage |

| Target Compound | This compound (>95% purity) | -20°C (Solid) |

| Enzyme | Recombinant Human LSD1 (KDM1A) (0.5 mg/mL) | -80°C |

| Substrate | H3K4me2 Peptide (ARTK(Me2)QTARKSTGGKAPRKQLA) | -20°C |

| Detection Reagent | Amplex Red (10 mM in DMSO) | -20°C (Dark) |

| Coupling Enzyme | Horseradish Peroxidase (HRP) | -20°C |

| Assay Buffer | 50 mM HEPES (pH 7.5), 0.1 mg/mL BSA, 5% Glycerol | 4°C |

| Plate | 384-well Black, Low-Binding Microplate | RT |

Experimental Protocol

Compound Preparation (Serial Dilution)

Objective: Create a dose-response curve to determine

-

Stock Solution: Dissolve the target compound in 100% DMSO to a concentration of 10 mM .

-

Dilution: Prepare a 10-point, 3-fold serial dilution in DMSO.

-

Top Concentration: 1 mM (Final assay concentration will be 10 µM).

-

-

Intermediate Step: Transfer 1 µL of diluted compound into 19 µL of Assay Buffer (5% DMSO intermediate). This prevents protein precipitation upon direct addition.

Enzyme Mix Preparation (2X)

Calculate volume based on well count (e.g., 100 wells).

-

LSD1 Final Conc: 20 nM (Prepare at 40 nM).

-

HRP Final Conc: 0.05 U/mL (Prepare at 0.1 U/mL).

Substrate Mix Preparation (2X)

-

Peptide Final Conc: 20 µM (Prepare at 40 µM).

-

Amplex Red Final Conc: 50 µM (Prepare at 100 µM).

Assay Workflow

Figure 2: Step-by-step liquid handling workflow for a 22 µL final reaction volume.

Data Analysis & Integrity Checks

To ensure Scientific Integrity , the following controls and calculations are mandatory.

Control Wells

| Control Type | Components | Purpose |

| Max Signal (100% Activity) | LSD1 + Substrate + DMSO (No Inhibitor) | Defines the upper asymptote of the curve. |

| Min Signal (0% Activity) | Buffer + Substrate + DMSO (No LSD1) | Defines background fluorescence (leakage). |

| Interference Control | Compound + H2O2 (10 µM) + HRP + Amplex Red (No LSD1) | CRITICAL: Checks if the compound quenches fluorescence or inhibits HRP directly. |

Interference Warning (Self-Validating Step)

Primary amines (like the methanamine tail) can sometimes react with HRP intermediates.

-

Validation: If the Interference Control shows significantly lower signal than a "DMSO + H2O2" control, the compound is interfering with the detection system (false positive).

-

Correction: Use an orthogonal assay (e.g., Mass Spectrometry or Formaldehyde Dehydrogenase coupled assay) if interference is detected.

Calculation

Calculate Percent Inhibition for each concentration:

Fit data to a 4-parameter logistic (4PL) equation to derive the

References

-

LSD1 Mechanism & Inhibition

-

Shi, Y., et al. (2004). Histone demethylation mediated by the nuclear amine oxidase homolog LSD1. Cell, 119(7), 941-953.

-

-

Oxadiazole Bioisosteres

-

Bostrom, J., et al. (2012). Bioisosteres of the carboxyl group. Journal of Medicinal Chemistry, 55(8), 3425-3443.

-

-

Amplex Red Assay Protocol

-

Zhou, M., & Panchuk-Voloshina, N. (1997). A one-step fluorometric method for the continuous measurement of monoamine oxidase activity. Analytical Biochemistry, 253(2), 169-174.

-

-

Assay Interference

-

Thorne, N., et al. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.

-

Sources

- 1. Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

Application Note: In Vivo Profiling of 1,2,4-Oxadiazole-Benzylamine Scaffolds (OPM-1)

This Application Note and Protocol guide is designed for the evaluation of (4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine (referred to herein as OPM-1 ), a privileged pharmacophore scaffold.[1]

This guide addresses the compound's utility as a bioisosteric probe in fragment-based drug discovery (FBDD), specifically for validating the metabolic stability and biodistribution of 1,2,4-oxadiazole linkers compared to traditional amide/ester linkages in immunomodulatory drug design.

Executive Summary

This compound (OPM-1 ) represents a critical chemical scaffold in medicinal chemistry.[1] The 1,2,4-oxadiazole ring acts as a hydrolytically stable bioisostere for esters and amides, offering improved pharmacokinetic (PK) profiles in vivo. The pendant methanamine (benzylamine) group serves as a versatile "warhead" for further derivatization or as a substrate for amine oxidases (SSAO/VAP-1).[1]

This guide details the experimental design for:

-

Pharmacokinetic (PK) Stability Profiling: Assessing the resistance of the oxadiazole ring to hydrolysis vs. metabolic deamination of the primary amine.[1]

-

Bio-distribution Analysis: Validating CNS penetration and plasma protein binding.[1]

-

Functional Anti-Inflammatory Validation: Using OPM-1 as a fragment probe in acute inflammation models.[1]

Scientific Rationale & Mechanism

The Bioisostere Advantage

In drug design, replacing unstable ester/amide bonds with a 1,2,4-oxadiazole ring often enhances metabolic stability while maintaining hydrogen bond acceptor capabilities. OPM-1 serves as a model system to quantify this stability in vivo.[1]

Metabolic Pathways

The experimental design must account for two competing metabolic routes:

-

Route A (Desired Stability): The oxadiazole ring should remain intact in plasma/liver microsomes.[1]

-

Route B (Clearance Liability): The primary amine (-CH2-NH2) is a likely substrate for Monoamine Oxidases (MAO-B) or Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1), leading to oxidation into an aldehyde.[1]

Pathway Visualization

The following diagram illustrates the logical flow of the experimental design and metabolic fate.

Figure 1: Predicted metabolic fate of OPM-1.[1] The study focuses on confirming the stability of the oxadiazole ring (Route A) versus amine oxidation (Route B).

Experimental Protocols

Protocol A: Formulation & Solubility Assessment

Objective: Create a stable, injectable solution for IV/PO administration. The free base is likely insoluble in neutral aqueous media; salt formation is required.[1]

Materials:

-

OPM-1 (Solid powder)[1]

-

0.1 N HCl[1]

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO) - Only if necessary[1]

Procedure:

-

Molar Calculation: Weigh 10 mg of OPM-1. (MW: 175.19 g/mol ).[1]

-